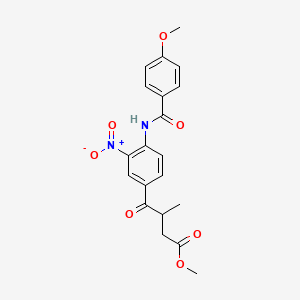
Heptadecanamide
Vue d'ensemble
Description
Heptadecanamide, also known as N-heptadecanamide, is an organic compound with the molecular formula C17H35NO. It is a long-chain fatty acid amide derived from heptadecanoic acid. This compound is a white, waxy solid at room temperature and is known for its hydrophobic properties. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of cosmetics and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecanamide can be synthesized through the reaction of heptadecanoic acid with ammonia or an amine under specific conditions. One common method involves the use of heptadecanoyl chloride, which reacts with ammonia to form this compound. The reaction typically occurs in the presence of a solvent such as dichloromethane and requires a catalyst like pyridine to proceed efficiently .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid. This process involves the reduction of the acid in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The resulting amide is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptadecanoic acid and other oxidation products.
Reduction: It can be reduced to form heptadecylamine.
Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecylamine.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Heptadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of fatty acid amides and their derivatives.
Biology: this compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of lubricants, surfactants, and cosmetics due to its hydrophobic nature and stability
Mécanisme D'action
The mechanism of action of heptadecanamide involves its interaction with lipid membranes and proteins. It is believed to modulate the activity of enzymes involved in lipid metabolism and signaling pathways. This compound can also interact with receptors on cell membranes, influencing cellular processes such as inflammation and pain perception .
Comparaison Avec Des Composés Similaires
Heptadecanamide can be compared with other long-chain fatty acid amides, such as:
Octadecanamide (Stearamide): Similar in structure but with one additional carbon atom, making it slightly more hydrophobic.
Hexadecanamide (Palmitamide): Has one less carbon atom, making it less hydrophobic compared to this compound.
Erucamide: Contains a longer carbon chain and an unsaturated bond, giving it different physical and chemical properties.
This compound is unique due to its specific chain length and saturation, which confer distinct physical properties and reactivity compared to other fatty acid amides.
Propriétés
IUPAC Name |
heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPJBYQLCWOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509966 | |
| Record name | Heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25844-13-7 | |
| Record name | Heptadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25844-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)







![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)




